molecular formula C14H11ClO4 B6406932 3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261992-91-9

3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6406932
CAS RN: 1261992-91-9
M. Wt: 278.69 g/mol
InChI Key: DXPAVEPZNJACMX-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% (3-CMP-5HBA) is a phenolic acid derivative with a wide range of applications in the scientific research field. It is commonly used as a reagent in organic synthesis, as a catalyst in various reactions, and as an inhibitor of certain enzymes. It has also been studied for its potential applications in biomedical research.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as an inhibitor of certain enzymes. It has also been studied for its potential applications in biomedical research, such as in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs and other compounds. It has also been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it also has some limitations. It is not as stable as some other compounds, and its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

There are several potential future directions for the study of 3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95%. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in biomedical research. Additionally, its potential as a reagent in organic synthesis and as a catalyst in various reactions should be further explored. Finally, its potential as an inhibitor of certain enzymes should be studied in greater detail.

Synthesis Methods

3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% can be synthesized in a two-step process. First, 5-chloro-2-methoxyphenol is reacted with benzoyl chloride in the presence of a base such as sodium hydroxide. The product of this reaction is 5-chloro-2-methoxybenzoyl chloride, which is then reacted with hydroxylamine in the presence of an acid such as hydrochloric acid. The product of this reaction is 3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95%.

properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-19-13-3-2-10(15)7-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPAVEPZNJACMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691101
Record name 5'-Chloro-5-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261992-91-9
Record name 5'-Chloro-5-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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